molecular formula C12H17FN2O3S B2753006 4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411201-31-3

4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2753006
CAS No.: 2411201-31-3
M. Wt: 288.34
InChI Key: ZIGTZNMMXQUEPY-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a sulfonyl fluoride group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonamide derivatives.

    Substitution: The fluoride group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the sulfonyl fluoride group can participate in covalent bonding with active sites.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the sulfonyl fluoride group but shares the methoxyphenyl-piperazine core.

    4-(2-Methoxyphenyl)piperazine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.

Uniqueness

4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is unique due to the presence of both the methoxyphenyl group and the sulfonyl fluoride group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O3S/c1-18-12-5-3-2-4-11(12)10-14-6-8-15(9-7-14)19(13,16)17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGTZNMMXQUEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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